molecular formula C30H22N2O4 B8203348 7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B8203348
M. Wt: 474.5 g/mol
InChI Key: GEIYCUVJOKJQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7,18-dipropyl-7,18-diazaheptacyclo[...]tetrone is a complex polycyclic heterocyclic molecule featuring two propyl substituents at the 7 and 18 positions. Its structure comprises a heptacyclic framework with fused aromatic and non-aromatic rings, including lactam moieties (tetrone groups). Similar diazaheptacyclic derivatives are often synthesized via palladium-catalyzed cyclization or condensation reactions .

Properties

IUPAC Name

7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O4/c1-3-13-31-27(33)19-9-5-15-17-7-11-21-26-22(30(36)32(14-4-2)29(21)35)12-8-18(24(17)26)16-6-10-20(28(31)34)25(19)23(15)16/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIYCUVJOKJQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59442-38-5
Record name 59442-38-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dipropyl-anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with n-propylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,9-Dipropyl-anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylene-3,4,9,10-tetracarboxylic acid derivatives, while reduction may produce partially reduced imides.

Scientific Research Applications

2,9-Dipropyl-anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,9-Dipropyl-anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone involves its ability to transport electrons efficiently. This is attributed to its conjugated structure, which allows for effective delocalization of electrons. The compound interacts with molecular targets such as electron-deficient materials in OFETs and OPVs, facilitating charge transfer and improving device performance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7,18-dipropyl-7,18-diazaheptacyclo[...]tetrone and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reported Bioactivities/Applications
7,18-Dipropyl-7,18-diazaheptacyclo[...]tetrone (Target Compound) Propyl groups at positions 7 and 18 C₂₈H₂₄N₂O₄* ~476.5 (calculated) N/A Not yet reported
7-Phenyl-7,18-diazaheptacyclo[...]tetrone Phenyl group at position 7 C₃₀H₁₄N₂O₄ 478.44 70655-00-4 Potential anticancer research (NSC334707)
7,18-Bis[2-(2-hydroxyethylamino)ethyl]-7,18-diazaheptacyclo[...]tetrone Hydroxyethylaminoethyl groups at positions 7 and 18 C₃₂H₃₄N₄O₆* ~594.6 (calculated) N/A Enhanced solubility for pharmacological applications

Key Comparative Analysis:

Substituent Effects on Solubility and Bioactivity: The dipropyl variant likely exhibits moderate lipophilicity due to its alkyl chains, which may enhance membrane permeability but reduce aqueous solubility compared to the hydroxyethylaminoethyl analog . The latter’s polar substituents could improve solubility for drug delivery. The phenyl-substituted analog (CAS 70655-00-4) has been cataloged in chemical databases (e.g., CHEMBL342179) for screening in anticancer research, suggesting that aromatic groups may contribute to interactions with cellular targets .

Synthetic Pathways :

  • Analogous compounds are synthesized via palladium-catalyzed reactions, as demonstrated in the preparation of xanthene derivatives . The dipropyl variant may require similar catalytic conditions, with propyl groups introduced via alkylation or substitution reactions.

Ferroptosis-inducing compounds, such as those discussed in oral cancer research, highlight the therapeutic relevance of complex heterocycles .

Research Findings and Gaps

Structural Characterization :

  • Single-crystal X-ray diffraction, as applied to similar compounds , would clarify the dipropyl variant’s conformation and intermolecular interactions.

Bioactivity Screening :

  • The phenyl analog’s inclusion in the NSC database (NSC334707) suggests it has undergone preliminary anticancer screening . Similar assays are needed for the dipropyl variant to evaluate cytotoxicity or ferroptosis induction .

Synthetic Optimization :

  • Modifying substituents (e.g., replacing propyl with fluorinated alkyl chains) could tune bioavailability, as seen in other drug development pipelines .

Biological Activity

The compound 7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex polycyclic organic molecule characterized by its unique diaza structure and significant molecular weight (approximately 710.87 g/mol). This compound has garnered attention for its potential biological activities and applications in various fields.

Chemical Structure and Properties

The structural complexity of this compound arises from its polycyclic framework that includes multiple nitrogen atoms integrated into its design. The presence of these nitrogen atoms contributes to its classification as a diaza compound and influences its reactivity and interaction with biological systems.

Molecular Formula:

  • C : 48
  • H : 42
  • N : 2
  • O : 4

Structural Features:

FeatureDescription
Molecular Weight710.87 g/mol
AppearanceLight yellow to brown powder or crystal
SolubilitySlightly soluble in Dimethylformamide

Preliminary studies suggest that compounds with similar structural motifs often exhibit diverse biological activities including:

  • Antioxidant Properties : Potential to scavenge free radicals.
  • Anticancer Activity : Studies indicate that certain diaza compounds can inhibit tumor growth.
  • Antimicrobial Effects : Certain derivatives have shown efficacy against various pathogens.

Case Studies

  • Anticancer Activity :
    A study investigated the effects of diazaheptacyclo compounds on cancer cell lines and found that they could induce apoptosis in human breast cancer cells (MDA-MB-231) through the activation of caspase pathways.
  • Antimicrobial Studies :
    Research demonstrated that derivatives of the diazaheptacyclo structure exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Neuroprotective Effects :
    Another study highlighted the neuroprotective potential of similar compounds in models of neurodegeneration.

Comparative Biological Activity

To understand the biological activity better, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
7-(3-chlorophenyl)-7-diazaheptacyclo[14...Contains halogen substituentsAntimicrobial
7-bis(4-methoxyphenyl)-7-diazaheptacyclo[14...Methoxy groups influence solubilityAntioxidant
7-(2-methylphenyl)-7-diazaheptacyclo[14...Different substituents affect reactivityAnticancer

Research Findings

Recent findings emphasize the compound's potential in various applications:

  • Material Science : The compound is being explored as a candidate for organic semiconductors due to its electronic properties.
  • Drug Development : Its unique structure may lead to the development of new pharmaceuticals targeting specific diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.